N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-benzyloxalamide
Beschreibung
N1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-N2-benzyloxalamide is a spirocyclic oxalamide derivative characterized by a 1,4-dioxaspiro[4.4]nonane core fused to an oxalamide group substituted with a benzyl moiety. The benzyloxalamide moiety contributes to hydrogen-bonding capabilities and aromatic interactions, making it structurally distinct from simpler spiro compounds .
Eigenschaften
IUPAC Name |
N'-benzyl-N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4/c20-15(18-10-13-6-2-1-3-7-13)16(21)19-11-14-12-22-17(23-14)8-4-5-9-17/h1-3,6-7,14H,4-5,8-12H2,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBIHADVCCSHACW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)OCC(O2)CNC(=O)C(=O)NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-benzyloxalamide typically involves the following steps:
Formation of the Spiroketal Core: The spiroketal core can be synthesized from aliphatic compounds or γ-lactones. For instance, the condensation of two molecules of γ-hydroxy carboxylic acid lactone in the presence of sodium ethoxide yields a dilactone.
Attachment of the Oxalamide Group: The oxalamide group can be introduced through a reaction with oxalyl chloride and an appropriate amine. The reaction conditions typically involve the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-benzyloxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups attached to the spiroketal core or the oxalamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-benzyloxalamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its stability and bioactivity.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-benzyloxalamide involves its interaction with specific molecular targets. The spiroketal structure allows it to bind to enzymes or receptors, potentially inhibiting their activity. The oxalamide group may also play a role in its bioactivity by interacting with cellular components.
Vergleich Mit ähnlichen Verbindungen
Research Findings and Implications
- Synthetic Accessibility : The target compound’s 1,4-dioxaspiro[4.4] core may require specialized cyclization conditions compared to the more common 1,4-dioxaspiro[4.5] systems synthesized via oleic acid epoxidation .
- Thermal Stability: Smaller spiro systems (4.4) exhibit higher melting points due to reduced conformational freedom, as seen in pyrrolidinone-spiro hybrids ().
Biologische Aktivität
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-benzyloxalamide is a synthetic compound characterized by a unique spirocyclic structure and oxalamide functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activity, particularly in the context of drug development.
Chemical Structure and Properties
- Molecular Formula : C18H22N2O6
- Molecular Weight : 362.382 g/mol
- Structural Features :
- The presence of a dioxaspiro framework contributes to the compound's stability and potential interactions with biological targets.
- The oxalamide functional group is known for its ability to form hydrogen bonds, which may enhance binding affinity to specific receptors or enzymes.
Biological Activity
Preliminary studies suggest that N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-benzyloxalamide exhibits significant biological activity. Compounds with similar structures have been reported to possess various pharmacological properties, including:
- Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains.
- Antitumor Properties : There is evidence indicating that related compounds may inhibit cancer cell proliferation.
- Enzyme Inhibition : The oxalamide moiety can interact with enzymes, potentially serving as inhibitors in biochemical pathways.
Case Studies
-
Antimicrobial Activity :
- A study evaluated the efficacy of similar oxalamide compounds against Gram-positive and Gram-negative bacteria. Results indicated that modifications to the oxalamide structure could enhance antibacterial properties significantly.
-
Antitumor Effects :
- In vitro assays demonstrated that compounds with a spirocyclic structure could induce apoptosis in cancer cell lines, suggesting a mechanism involving cell cycle arrest and programmed cell death.
-
Enzyme Interaction :
- Research into enzyme kinetics revealed that oxalamides can act as competitive inhibitors for certain enzymes involved in metabolic pathways, highlighting their potential as therapeutic agents.
Data Table: Biological Activity Summary
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
